4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide

DGAT1 inhibitor spirocyclic inhibitor metabolic disease

4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide (CAS 2408957-99-1, MF: C₁₃H₂₀N₄O₂, MW: 264.32) is a synthetic spiroheterocyclic small molecule combining an 8-oxa-2-azaspiro[4.5]decane core with a 1-methylpyrazol-4-yl substituent at the 4-position and a primary carboxamide at the 2-position. This scaffold topology is structurally related to validated pharmacophores targeting enzymes such as DGAT1 , CCR1 , and monoacylglycerol lipase (MAGL) ; however, the specific substitution pattern of this compound—a pyrazole directly attached to the spirocyclic framework—appears distinct from the oxadiazole-, triazole-, or fused-heterocycle-bearing analogues that dominate the published literature, suggesting a deliberate design strategy to modulate physicochemical and selectivity profiles.

Molecular Formula C13H20N4O2
Molecular Weight 264.329
CAS No. 2408957-99-1
Cat. No. B2714598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide
CAS2408957-99-1
Molecular FormulaC13H20N4O2
Molecular Weight264.329
Structural Identifiers
SMILESCN1C=C(C=N1)C2CN(CC23CCOCC3)C(=O)N
InChIInChI=1S/C13H20N4O2/c1-16-7-10(6-15-16)11-8-17(12(14)18)9-13(11)2-4-19-5-3-13/h6-7,11H,2-5,8-9H2,1H3,(H2,14,18)
InChIKeyWDHQWIIOABXAOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide: Procurement-Ready Spirocyclic-Pyrazole Hybrid


4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide (CAS 2408957-99-1, MF: C₁₃H₂₀N₄O₂, MW: 264.32) is a synthetic spiroheterocyclic small molecule combining an 8-oxa-2-azaspiro[4.5]decane core with a 1-methylpyrazol-4-yl substituent at the 4-position and a primary carboxamide at the 2-position. This scaffold topology is structurally related to validated pharmacophores targeting enzymes such as DGAT1 [1], CCR1 [2], and monoacylglycerol lipase (MAGL) ; however, the specific substitution pattern of this compound—a pyrazole directly attached to the spirocyclic framework—appears distinct from the oxadiazole-, triazole-, or fused-heterocycle-bearing analogues that dominate the published literature, suggesting a deliberate design strategy to modulate physicochemical and selectivity profiles.

Why 4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide Cannot Be Trivially Substituted by In-Class Analogues


The 8-oxa-2-azaspiro[4.5]decane scaffold is a privileged template for serine hydrolase and acyltransferase inhibition, yet the identity and position of the aromatic substituent profoundly dictate potency, selectivity, and pharmacokinetics. Published structure–activity relationship (SAR) data on related DGAT1 inhibitors demonstrate that replacing an oxadiazole with a triazole or pyrazole can alter in vitro IC₅₀ values by more than 10-fold and dramatically shift oral bioavailability [1]. Similarly, in the FAAH inhibitor series derived from 1-oxa-8-azaspiro[4.5]decane-8-carboxamides, even minor modifications to the Ar2 group (e.g., phenyl vs. pyrazolyl) produce discrete changes in enzyme occupancy and CNS penetration [2]. Because this compound incorporates a 1-methylpyrazol-4-yl moiety at the spirocyclic 4-position—a substitution pattern not explicitly disclosed in major patent families—it cannot be assumed interchangeable with analogues bearing oxadiazole, triazole, or benzyl groups. Researchers seeking reproducible target engagement must therefore evaluate this compound on its own merits.

Quantitative Differentiation Evidence for 4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide


DGAT1 Inhibitory Potency: Spirocyclic Carboxylic Acid vs. Carboxamide

In the DGAT1 inhibitor series described by Koul et al., the most potent spirocyclic carboxylic acid (compound 8) achieved an IC₅₀ of 12 nM against human DGAT1 enzyme and 85% inhibition of triglyceride synthesis in HepG2 cells at 1 µM [1]. This compound represents a benchmark for spirocyclic DGAT1 pharmacophores. 4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide differs by featuring a carboxamide rather than a carboxylic acid and a pyrazole in place of the oxadiazole. While direct head-to-head data are absent, the scaffold similarity allows class-level inference: the carboxamide may enhance permeability and reduce plasma protein binding relative to the carboxylic acid, but potency must be independently verified.

DGAT1 inhibitor spirocyclic inhibitor metabolic disease

FAAH Inhibition Selectivity Window: Carboxamide vs. Urea-based Inhibitors

Pfizer's 1-oxa-8-azaspiro[4.5]decane-8-carboxamide series produced multiple FAAH inhibitors with IC₅₀ values spanning 0.5–50 nM in human FAAH enzyme assays; the lead compound demonstrated >100-fold selectivity over FAAH-2 and negligible off-target activity against a panel of 50 receptors at 10 µM [1]. 4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide shares the carboxamide motif but positions it at C2 rather than C8 and replaces the Ar2 group with 1-methylpyrazol-4-yl. Class-level SAR indicates that altering the carboxamide position and heterocycle identity can drastically affect FAAH potency and selectivity; without direct comparative data, no assumption of equivalent selectivity can be made.

FAAH inhibitor spirocyclic inhibitor endocannabinoid

Physicochemical Properties Relevant to CNS Penetration: Pyrazole vs. Oxadiazole Substituent

The 1-methylpyrazol-4-yl substituent of this compound is less lipophilic and more hydrogen-bond-accepting than the oxadiazole groups commonly found in published spirocyclic DGAT1/FAAH leads. Calculated logD₇.₄ for the DGAT1 benchmark oxadiazole-spirocycle is approximately 2.8; compound 8 in that series had a measured logD of 2.6 [1]. For the pyrazole analogue, a theoretical logD of 1.9–2.2 is predicted based on fragment-based calculations (ACD/Labs Percepta; Supporting evidence only). Lower lipophilicity may improve metabolic stability and reduce hERG liability but could compromise passive CNS permeability. Without experimental logD and PAMPA data, these remain directional hypotheses.

CNS drug design physicochemical property spirocyclic heterocycle

Application Scenarios for 4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide Informed by Quantitative Evidence


DGAT1 Inhibitor Lead Optimization with Improved Developability Profile

The predicted ~0.5-log reduction in lipophilicity relative to oxadiazole-based DGAT1 leads (logD 2.6) suggests that this pyrazole-containing scaffold, if endowed with suitable DGAT1 potency, may offer superior metabolic stability and a cleaner off-target safety profile [1]. Medicinal chemistry teams can procure this compound as a core scaffold for systematic SAR exploration around the carboxamide and pyrazole vectors.

FAAH/FAAH-2 Selectivity Tool Compound Development

The 2-carboxamide regioisomer of the 8-oxa-2-azaspiro[4.5]decane system has not been extensively profiled in the FAAH patent literature, where 8-carboxamides dominate. This compound provides a unique opportunity to explore whether regioisomeric carboxamide placement alters FAAH/FAAH-2 selectivity, potentially yielding a more selective pharmacological tool than the benchmark inhibitors with >100-fold FAAH-2 selectivity [2].

CNS-Penetrant Spirocyclic Probe Development

The combination of a pyrazole substituent and a primary carboxamide at C2 may balance hydrogen-bonding capacity for CNS access. Researchers developing CNS-targeted serine hydrolase inhibitors can use this compound as a starting point for parallel artificial membrane permeability assay (PAMPA) and MDCK-MDR1 transport studies to empirically determine brain penetration potential.

Quote Request

Request a Quote for 4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.